![molecular formula C12H25N3O2 B3026566 (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate CAS No. 1017606-58-4](/img/structure/B3026566.png)
(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Overview
Description
“(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “S” in the name indicates that it is the “S” enantiomer of the compound, which refers to its specific three-dimensional configuration .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also has an aminopropyl side chain and a tert-butyl carboxylate group .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, alkylation, and reactions with electrophiles at the nitrogen atoms . The specific reactions that “(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally polar and may have both basic and acidic properties due to the presence of amino and carboxylate groups . They are likely to be soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
Description:: Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate is a versatile building block in medicinal chemistry. Its piperazine ring structure and functional groups allow for modifications, making it valuable for drug design.
Applications::- Antibacterial Agents : Researchers explore derivatives of this compound for their antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Agents : Investigations into its antifungal properties can lead to novel treatments for fungal infections .
- Anticancer Compounds : The piperazine scaffold is often incorporated into anticancer drugs due to its flexibility and favorable interactions with macromolecules .
- Antiparasitic Agents : Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate derivatives may exhibit activity against parasites .
- Neurological Drugs : Piperazine-containing compounds have potential as antihistamines and antidepressants .
- GPR119 Agonists : GPR119 is a target for type II diabetes treatment; derivatives of this compound may act as agonists .
Organic Synthesis
Description:: Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate serves as an intermediate in the synthesis of diverse organic compounds.
Applications::- Amides and Sulphonamides : It participates in the preparation of these functional groups .
- Indazole DNA Gyrase Inhibitors : Monosubstituted piperazines derived from this compound play a role in developing DNA gyrase inhibitors .
- Polymerization : Used in the termination step of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Crystallography and Structural Studies
Description:: The crystal structures of tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate and related compounds have been analyzed.
Applications::- Single Crystal X-ray Diffraction : Provides insights into molecular conformations and intermolecular interactions .
Biological Evaluation
Description:: Researchers assess the biological activities of tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate derivatives.
Applications::Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSUIZMGOJGOZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704865 | |
Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | |
CAS RN |
1017606-58-4 | |
Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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